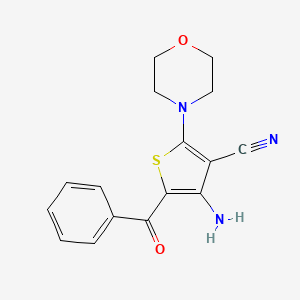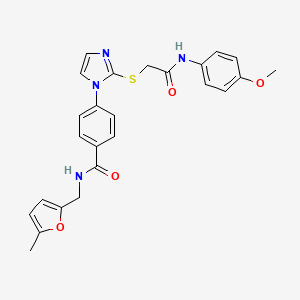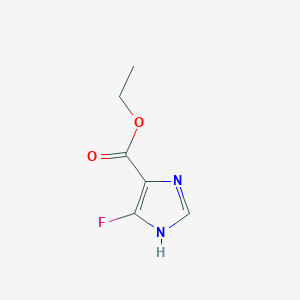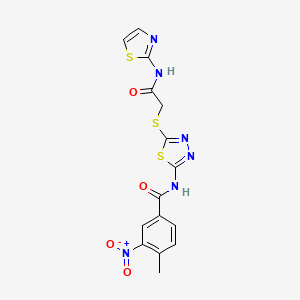![molecular formula C16H17N3O4 B2913880 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448070-68-5](/img/structure/B2913880.png)
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that contains a tetrahydropyran ring, a pyrazole ring, and a benzo[d][1,3]dioxole ring . The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. The benzo[d][1,3]dioxole ring is a type of aromatic organic compound that contains two oxygen atoms .
Synthesis Analysis
The synthesis of this compound might involve several steps, including the formation of the tetrahydropyran ring and the coupling of the different rings . The tetrahydropyran ring can be synthesized from γ- and δ-hydroxy olefins using a platinum-catalyzed hydroalkoxylation . The coupling of the rings might involve a Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring, a pyrazole ring, and a benzo[d][1,3]dioxole ring . The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms. The benzo[d][1,3]dioxole ring is a type of aromatic organic compound that contains two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound might include the formation of the tetrahydropyran ring and the coupling of the different rings . The tetrahydropyran ring can be synthesized from γ- and δ-hydroxy olefins using a platinum-catalyzed hydroalkoxylation . The coupling of the rings might involve a Suzuki coupling reaction .Applications De Recherche Scientifique
- Antibacterial and Antioxidant Activities Researchers have synthesized novel compounds structurally related to 1H-pyrazol-4-ol, including our compound of interest. These derivatives have demonstrated significant antibacterial and antioxidant activities. These findings highlight the potential of 1H-pyrazol-4-ol derivatives in developing new antimicrobial and antioxidative agents.
- COX-2 Inhibitors A derivative of 1H-pyrazol-3-ol has been used as a template for synthesizing various compounds with potential COX-2 inhibitory properties. COX-2 inhibitors play a crucial role in medicinal chemistry, particularly in the development of anti-inflammatory drugs.
- Chitosan Schiff Bases for Antimicrobial Activity Researchers have synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including our compound. Chitosan is a biopolymer with inherent antimicrobial properties. By incorporating 1H-pyrazol-4-ol derivatives, the antimicrobial activity of chitosan can be enhanced, broadening its applications in biomedical fields.
- Crystal Growth and Characterization A study focused on the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol crystals. Insights gained from this research contribute to our understanding of the physical properties of such compounds, which can be crucial in pharmaceutical formulation and material science.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(11-1-2-14-15(7-11)23-10-22-14)18-12-8-17-19(9-12)13-3-5-21-6-4-13/h1-2,7-9,13H,3-6,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPAAQWEMOISMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)


![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2913815.png)

